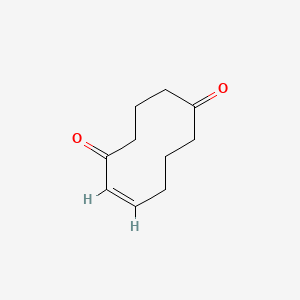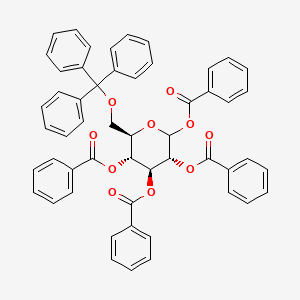
6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate: is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a glucopyranose ring substituted with triphenylmethyl and tetrabenzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucopyranose are protected using benzoyl chloride in the presence of a base such as pyridine to form the tetrabenzoate derivative.
Introduction of Triphenylmethyl Group: The 6-hydroxyl group is selectively deprotected and then reacted with triphenylmethyl chloride (trityl chloride) in the presence of a base like triethylamine to introduce the triphenylmethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate groups.
Reduction: Reduction reactions can target the triphenylmethyl group, converting it to a simpler phenyl derivative.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted glucopyranose derivatives with different functional groups.
科学研究应用
6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate involves its interaction with specific molecular targets. The triphenylmethyl group can interact with hydrophobic pockets in proteins, while the benzoate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 6-O-(Triphenylmethyl)-D-galactopyranose 1,2,3,4-Tetrabenzoate
- 6-O-(Triphenylmethyl)-D-mannopyranose 1,2,3,4-Tetrabenzoate
Uniqueness
6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate is unique due to its specific substitution pattern on the glucopyranose ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C53H42O10 |
|---|---|
分子量 |
838.9 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2/t44-,45-,46+,47-,52?/m1/s1 |
InChI 键 |
CBFXEUSWGYYNPD-OEPKGRKYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


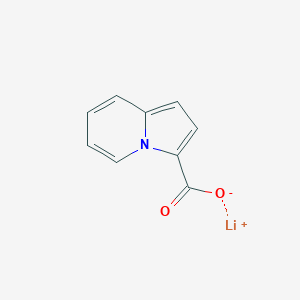

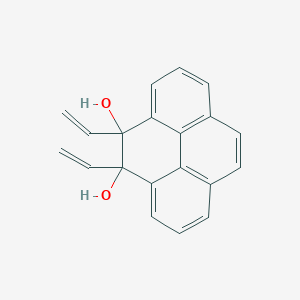
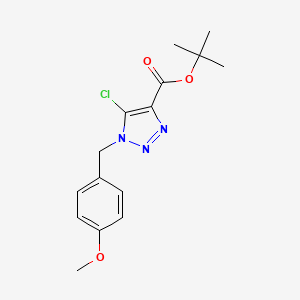
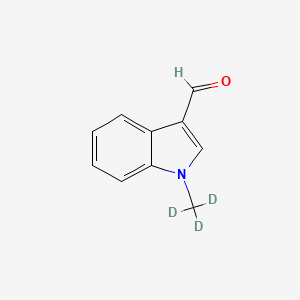
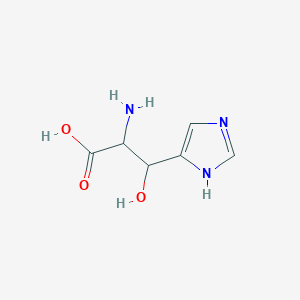
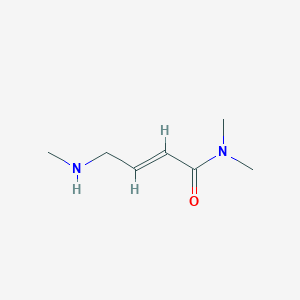
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
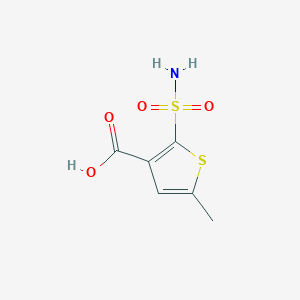
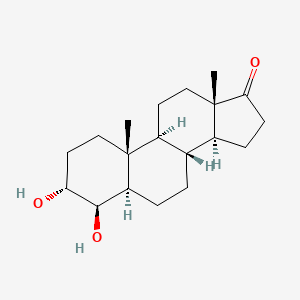
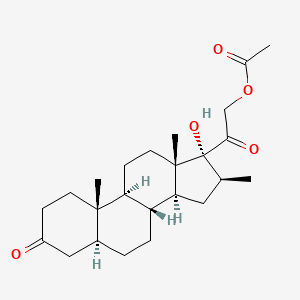
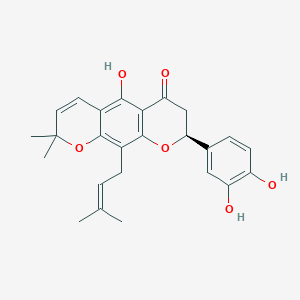
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
